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Cat. No.: B15483342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the deposition of CrPt₃

thin films using various sputtering techniques. CrPt₃ thin films are of significant interest for

applications in high-density magnetic recording media, spintronics, and micro-electro-

mechanical systems (MEMS) due to their unique magnetic properties, including high coercivity

and perpendicular magnetic anisotropy. The following sections detail different sputtering

methodologies, present key deposition parameters in structured tables, and provide step-by-

step experimental protocols.

Overview of Sputtering Techniques for CrPt₃
Deposition
Sputter deposition is a physical vapor deposition (PVD) technique where atoms are ejected

from a target material and deposited onto a substrate. For CrPt₃ thin films, the primary methods

employed are co-sputtering from separate chromium (Cr) and platinum (Pt) targets, and

sputtering from a single CrPt₃ alloy target. Post-deposition annealing is typically required to

achieve the desired L1₂ ordered crystal structure, which is responsible for the ferrimagnetic

properties of CrPt₃.

Key considerations for CrPt₃ thin film deposition include:
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Stoichiometry: Precise control over the Cr to Pt atomic ratio is crucial for obtaining the

desired CrPt₃ phase.

Crystallinity and Phase: The as-deposited films are often amorphous or have a disordered

face-centered cubic (fcc) structure. A post-deposition annealing step is necessary to induce

the transformation to the ordered L1₂ phase.

Substrate Selection: The choice of substrate can significantly influence the film's

crystallographic orientation and magnetic properties. Silicon wafers with a silicon nitride

(Si₃N₄) diffusion barrier are commonly used to prevent silicide formation at high annealing

temperatures. Fused quartz is another suitable substrate.

Magnetic Properties: The primary magnetic properties of interest are saturation

magnetization (Ms), coercivity (Hc), and perpendicular magnetic anisotropy (Ku). These are

strongly dependent on the deposition and annealing conditions.

Sputtering Techniques and Protocols
Co-sputtering of Cr and Pt Targets
Co-sputtering offers excellent flexibility in controlling the film's composition by independently

adjusting the power applied to the Cr and Pt targets.

Experimental Protocol: Co-sputtering of Cr and Pt

Substrate Preparation:

Clean the substrate (e.g., Si/Si₃N₄ or fused quartz) ultrasonically in a sequence of

acetone, isopropanol, and deionized water.

Dry the substrate with a nitrogen gun and load it into the sputtering chamber.

System Pump-down:

Evacuate the sputtering chamber to a base pressure of at least 5 x 10⁻⁷ Torr to minimize

contamination.

Deposition Parameters:
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Introduce high-purity argon (Ar) gas into the chamber.

Set the Ar gas flow rate and maintain a constant working pressure (see Table 1 for typical

values).

Apply DC or RF power to the Cr and Pt targets simultaneously. The power ratio will

determine the film's stoichiometry. A common approach is to deposit alternating

nanometer-thick layers of Cr and Pt to achieve the desired overall composition[1].

Rotate the substrate during deposition to ensure film uniformity.

Post-Deposition Annealing:

Transfer the as-deposited multilayer film to a rapid thermal annealing (RTA) system or a

vacuum furnace.

Anneal the film in a nitrogen (N₂) or argon (Ar) atmosphere at temperatures ranging from

600°C to 1000°C for a duration of 1 to 60 seconds for RTA, or longer for conventional

furnace annealing[1]. The annealing process promotes the interdiffusion of Cr and Pt

layers and the formation of the L1₂ CrPt₃ phase.

Table 1: Typical Co-sputtering Parameters for Cr-Pt Multilayers
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Parameter Value Reference

Target Materials Cr (99.95%), Pt (99.95%) [1](--INVALID-LINK--)

Substrate
Fused quartz or thermally

oxidized Si
[1](--INVALID-LINK--)

Base Pressure < 5 x 10⁻⁷ Torr General Practice

Working Gas Argon (Ar) [1](--INVALID-LINK--)

Layer Structure Example
[Cr (0.4 nm) / Pt (1.5 - 1.7

nm)]₁₀
[1](--INVALID-LINK--)

Annealing Temperature 600 - 1000 °C [1](--INVALID-LINK--)

Annealing Time (RTA) 1 - 60 seconds [1](--INVALID-LINK--)

Annealing Atmosphere Nitrogen (N₂) [1](--INVALID-LINK--)

Sputtering from a CrPt₃ Alloy Target
Using a single alloy target simplifies the deposition process as the stoichiometry is largely

determined by the target composition. However, it offers less flexibility in tuning the film

composition compared to co-sputtering.

Experimental Protocol: Sputtering from a CrPt₃ Alloy Target

Substrate Preparation:

Follow the same cleaning procedure as described in the co-sputtering protocol. A Si₃N₄-

coated Si wafer is a suitable substrate to act as a diffusion barrier.

System Pump-down:

Evacuate the sputtering chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

Deposition Parameters:

Introduce high-purity Ar gas into the chamber and maintain a constant working pressure.
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Apply DC or RF power to the Cr₂₅Pt₇₅ alloy target.

Rotate the substrate during deposition for uniform thickness.

Post-Deposition Annealing:

Anneal the as-deposited film in an inert Ar atmosphere at temperatures between 750°C

and 850°C for approximately 5 minutes to achieve the ferrimagnetic L1₂ phase.

Table 2: Typical Sputtering Parameters for CrPt₃ from an Alloy Target

Parameter Value Reference

Target Material Cr₂₅Pt₇₅ Alloy [1](--INVALID-LINK--)

Substrate Si/Si₃N₄ General Practice

Base Pressure < 5 x 10⁻⁷ Torr General Practice

Working Gas Argon (Ar) General Practice

Annealing Temperature 750 - 850 °C General Practice

Annealing Time ~ 5 minutes General Practice

Annealing Atmosphere Argon (Ar) General Practice

Quantitative Data and Film Properties
The magnetic properties of sputtered CrPt₃ thin films are highly dependent on the deposition

and annealing parameters. The L1₂ ordered phase is crucial for achieving the desired

ferrimagnetic behavior.

Table 3: Magnetic Properties of Annealed CrPt₃ Thin Films
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Property Typical Value Conditions Reference

Saturation

Magnetization (Ms)
150 - 250 emu/cc Annealed at 850 °C [1](--INVALID-LINK--)

Coercivity (Hc) 1500 - 12000 Oe

Tunable by

composition and

annealing

[1](--INVALID-LINK--)

Perpendicular

Magnetic Anisotropy

(Ku)

Up to 5 x 10⁶ erg/cc L1₂ ordered phase [1](--INVALID-LINK--)

Squareness (S) As high as 0.99 Optimized annealing General Observation

Curie Temperature

(Tc)
~200 - 225 °C Stoichiometric CrPt₃ General Observation

Visualizations
The following diagrams illustrate the experimental workflows for the described sputtering

techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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